Structural Mechanism Differentiation: Absence of Methylene-γ-Lactone vs. Alkylating Sesquiterpene Lactones
Teuclatriol is a guaiane sesquiterpene that lacks the methylene-γ-lactone function. This distinguishes it fundamentally from the major class of NF-κB-inhibiting sesquiterpene lactones (e.g., parthenolide, helenalin), which inhibit NF-κB DNA binding by alkylating cysteine-38 in the p65 subunit [1][2]. Parthenolide has been shown to inhibit NF-κB with an IC₅₀ of 20.5 ± 2.9 µM in a luciferase-based cellular assay, a potency that is mechanistically linked to its alkylating capacity [3]. Teuclatriol, lacking the electrophilic lactone center, achieves NF-κB inhibition at higher concentrations (312–390 µM) via a non-alkylating mechanism that remains to be fully elucidated [1].
| Evidence Dimension | Presence of methylene-γ-lactone function and associated alkylation mechanism |
|---|---|
| Target Compound Data | Absent; guaiane triol structure with three hydroxyl groups (C₁₅H₂₈O₃); no electrophilic lactone center |
| Comparator Or Baseline | Sesquiterpene lactones as a class (e.g., parthenolide, helenalin): possess the α-methylene-γ-lactone function; parthenolide NF-κB IC₅₀ = 20.5 ± 2.9 µM (luciferase reporter assay) |
| Quantified Difference | Qualitative structural difference (presence vs. absence of lactone); quantitative potency difference: teuclatriol active at 312–390 µM in THP-1 EMSA vs. parthenolide IC₅₀ 20.5 µM in a different assay system |
| Conditions | Structural determination by ¹H and ¹³C NMR [1]; parthenolide IC₅₀ from NF-κB luciferase assay (cross-study, different assay from teuclatriol EMSA) [3] |
Why This Matters
Procurement of teuclatriol rather than a generic sesquiterpene lactone enables investigation of NF-κB inhibition decoupled from covalent protein alkylation, which is relevant for studying non-alkylating anti-inflammatory lead structures.
- [1] Ziaei A, Hoppstädter J, Kiemer AK, Ramezani M, Amirghofran Z, Diesel B. Inhibitory effects of teuclatriol, a sesquiterpene from salvia mirzayanii, on nuclear factor-κB activation and expression of inflammatory mediators. J Ethnopharmacol. 2015 Feb 3;160:94-100. doi: 10.1016/j.jep.2014.10.041. PMID: 25446581. View Source
- [2] García-Piñeres AJ, Castro V, Mora G, Schmidt TJ, Strunck E, Pahl HL, Merfort I. Cysteine 38 in p65/NF-kappaB plays a crucial role in DNA binding inhibition by sesquiterpene lactones. J Biol Chem. 2001 Oct 26;276(43):39713-20. doi: 10.1074/jbc.M101985200. PMID: 11500489. View Source
- [3] Choi H, Kim S, et al. Table 1: iNOS and NF-κB Inhibition (IC₅₀, µM). Molecules. 2018;23(12):3232. Parthenolide NF-κB IC₅₀ = 20.5 ± 2.9 µM. PMC6321231. View Source
